molecular formula C6H10O4 B13631537 3-(3-Hydroxyoxetan-3-yl)propanoic acid

3-(3-Hydroxyoxetan-3-yl)propanoic acid

Cat. No.: B13631537
M. Wt: 146.14 g/mol
InChI Key: LRFKOZGAGVHMOA-UHFFFAOYSA-N
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Description

3-(3-Hydroxyoxetan-3-yl)propanoic acid is an organic compound with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol . This compound features a unique oxetane ring, which is a four-membered cyclic ether, attached to a propanoic acid moiety. The presence of the oxetane ring imparts distinct chemical properties to the compound, making it of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyoxetan-3-yl)propanoic acid typically involves the formation of the oxetane ring followed by the introduction of the propanoic acid group. One common method involves the cyclization of a suitable precursor, such as a hydroxyalkyl halide, under basic conditions to form the oxetane ring. Subsequent functionalization with a carboxyl group yields the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the chosen synthetic route.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production process efficiently. The use of green chemistry principles, such as minimizing waste and using renewable resources, is also considered in industrial settings to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyoxetan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carboxyl group can produce alcohols or aldehydes.

Scientific Research Applications

3-(3-Hydroxyoxetan-3-yl)propanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyoxetan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypropionic acid: Shares the propanoic acid moiety but lacks the oxetane ring.

    3-Hydroxybutyric acid: Contains a similar hydroxyl group but has a different carbon chain structure.

Uniqueness

The presence of the oxetane ring in 3-(3-Hydroxyoxetan-3-yl)propanoic acid distinguishes it from other similar compounds

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

3-(3-hydroxyoxetan-3-yl)propanoic acid

InChI

InChI=1S/C6H10O4/c7-5(8)1-2-6(9)3-10-4-6/h9H,1-4H2,(H,7,8)

InChI Key

LRFKOZGAGVHMOA-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CCC(=O)O)O

Origin of Product

United States

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